molecular formula C10H14N2 B13040538 2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B13040538
M. Wt: 162.23 g/mol
InChI Key: MGSNVJSNCFCATO-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (C₁₀H₁₄N₂; MW: 162.23 g/mol) is a partially saturated heterocyclic compound featuring a naphthyridine core with methyl substituents at positions 2 and 5. The compound’s stability under inert atmospheres (2–8°C) and sensitivity to light necessitate careful handling .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C10H14N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3,5,8H,4,6H2,1-2H3,(H,11,12)

InChI Key

MGSNVJSNCFCATO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)N=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine derivatives. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,7-dione, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Key Observations :

  • Chloro substituents (e.g., 7-Cl) may increase electrophilicity for nucleophilic substitution reactions .
  • Synthetic Efficiency : Yields for 7-alkyl derivatives range from 63% to 92%, with enantioselective methods achieving >90% ee using chiral catalysts (e.g., Ru complexes) . The dimethyl variant’s synthesis may require multi-step alkylation or selective hydrogenation.

Key Observations :

  • Biological Potential: While 1,8-naphthyridine derivatives broadly exhibit antimicrobial and anticancer activities , the dimethyl analog’s specific efficacy remains underexplored. Fluorinated or chiral analogs (e.g., (R)-23) show promise in neurological applications due to improved bioavailability .
  • Safety : Methyl and chloro derivatives share common hazards (e.g., skin/eye irritation), necessitating stringent handling protocols .

Stereochemical and Catalytic Considerations

Asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines using chiral Ru catalysts achieves up to 99% ee, highlighting the importance of stereochemistry in pharmacological activity . For 2,7-dimethyl derivatives, the absence of chiral centers simplifies synthesis but may limit enantioselective applications compared to pyrrolidine- or piperidine-substituted analogs .

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